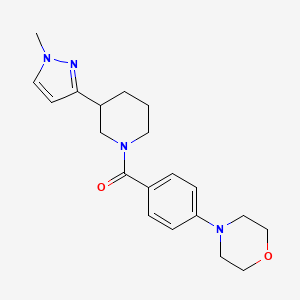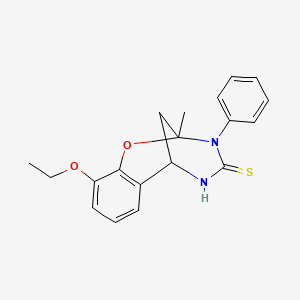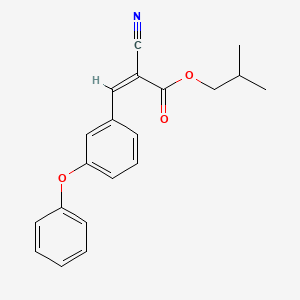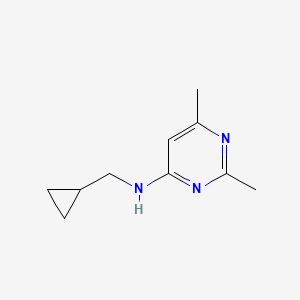![molecular formula C20H28N4O10S B2726918 2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate CAS No. 308122-38-5](/img/structure/B2726918.png)
2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a piperazine ring (a six-membered ring with two nitrogen atoms), and an acetamide group (a functional group derived from acetic acid). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a tetrahydrobenzo[b]thiophene core, with a methylpiperazinylacetamido group attached. The “dioxalate” part of the name suggests the presence of a dioxalate ion, which could be acting as a counterion .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound (such as its melting point, boiling point, solubility, etc.) are typically determined experimentally. Without specific data, it’s difficult to provide an analysis of these properties for this compound .Scientific Research Applications
Synthetic Chemistry Applications
Researchers have developed methods for synthesizing complex heterocyclic compounds, utilizing thiophene and tetrahydrobenzo[b]thiophene as core structures. For example, novel synthesis techniques have been reported for creating derivatives with potential for further chemical transformations and applications in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). These methodologies highlight the versatility of thiophene derivatives in synthesizing new chemical entities with diverse biological activities.
Anticancer Activity
Novel heterocyclic compounds derived from tetrahydrobenzo[b]thiophene, including those similar in structure to 2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate, have been evaluated for their anticancer activities. Some compounds have shown significant inhibitory effects against various cancer cell lines, indicating their potential as leads for developing new anticancer agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial and Antifungal Activities
Derivatives of tetrahydrobenzo[b]thiophene have been synthesized and tested for their antimicrobial and antifungal properties. Some of these compounds demonstrated good to moderate activity against tested microorganisms, suggesting their utility in designing new antimicrobial agents (Patel & Agravat, 2007).
Biological Evaluation for Drug Development
The synthesis and biological evaluation of thiophene-2-carboxaldehyde derivatives, which share structural similarities with the compound of interest, have been explored for various biological activities, including antibacterial, antifungal, and anticancer properties. These studies provide insights into the potential therapeutic applications of these compounds (Shareef, Musthafa, Velmurugan, Karthikeyan, Ganesan, Padusha, Musthafa, & Mohamed, 2016).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific biological context (e.g., the type of cells or organisms used in the testing). Without specific data, it’s difficult to speculate on the mechanism of action of this compound .
Safety and Hazards
Future Directions
Future research on this compound could involve determining its physical and chemical properties, investigating its synthesis and reactivity, and testing its biological activity. This could provide valuable information about the potential uses of this compound in various fields, such as medicine or materials science .
Properties
IUPAC Name |
2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S.2C2H2O4/c1-19-6-8-20(9-7-19)10-13(21)18-16-14(15(17)22)11-4-2-3-5-12(11)23-16;2*3-1(4)2(5)6/h2-10H2,1H3,(H2,17,22)(H,18,21);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLONOPDZQVHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2726836.png)

![4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2726839.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2726844.png)


![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2726847.png)



![2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B2726856.png)

